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Compound of Interest

Compound Name: 1-Methylcyclohexene

Cat. No.: B3418940

This in-depth technical guide provides a comprehensive overview of the thermochemical data
available for 1-methylcyclohexene. The information is intended for researchers, scientists,
and professionals in drug development and other fields requiring precise thermodynamic
values. This document summarizes key quantitative data in structured tables, outlines the
experimental methodologies used for their determination, and provides a visual representation
of the isomerization pathways of methylcyclohexenes.

Core Thermochemical Data

1-Methylcyclohexene (C7H12) is a cyclic alkene with a molecular weight of 96.17 g/mol .[1] Its
thermochemical properties have been determined through various experimental techniques,
providing crucial data for understanding its stability and reactivity.

Enthalpy and Gibbs Free Energy

The enthalpy of formation, combustion, and vaporization, along with the Gibbs free energy of
formation, are fundamental parameters for chemical process design and analysis. Table 1
summarizes these key values for 1-methylcyclohexene.

Table 1: Enthalpy and Gibbs Free Energy of 1-Methylcyclohexene
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Property State Value Units Reference
Standard
Enthalpy of Gas -81.25+0.79 kJ/mol [2]

Formation (AfH°®)

Standard
Enthalpy of Liquid -116.1 +0.9 kJ/mol [2]
Formation (AfH°®)

Standard
Enthalpy of o

) Liquid -4388.39 + 0.67 kJ/mol [3]
Combustion

(AcH®)

Standard
Enthalpy of o

o Liquid 34.8+0.2 kJ/mol [4]
Vaporization

(AvapH®)

Standard Gibbs
Free Energy of Gas 103.4 kJ/mol [3]
Formation (AfG°®)

Heat Capacity and Entropy

The heat capacity and entropy are essential for evaluating the effects of temperature on the
thermodynamic properties of a substance. Table 2 presents these values for 1-
methylcyclohexene in both the liquid and ideal gas phases.

Table 2: Heat Capacity and Standard Entropy of 1-Methylcyclohexene
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. Temperatur
Property State Value Units Reference
e (K)

Heat o

] Liquid 185.7 J/mol-K 298.15 [5]
Capacity (Cp)
Standard o

Liquid 254.8 J/mol-K 298.15 [6]

Entropy (S°)
Heat

) Ideal Gas 135.8 J/mol-K 298.15 [7]
Capacity (Cp)

Reaction Thermochemistry

The isomerization of methylcyclohexenes is a key area of study, providing insights into the

relative stabilities of the different isomers. The enthalpies of reaction for the interconversion of

1-methylcyclohexene with its isomers have been experimentally determined.

Table 3: Reaction Enthalpies for Isomerization of Methylcyclohexenes

Reaction ArH° (kJ/mol) Method Reference
Methylene-
Gas Phase
cyclohexane = 1- -7.2+£0.3 o [2]
Equilibrium
Methylcyclohexene
3-Methylcyclohexene
Gas Phase
=1- -8.1+0.3 o [2]
Equilibrium
Methylcyclohexene
4-Methylcyclohexene
Gas Phase
=1- -5.8+0.3 o [2]
Equilibrium

Methylcyclohexene

Experimental Protocols

The thermochemical data presented in this guide are derived from meticulous experimental

work. While the full, detailed experimental procedures from the original publications are not
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readily accessible, this section outlines the general methodologies employed for the key
measurements.

Determination of Enthalpy of Combustion

The standard enthalpy of combustion of liquid 1-methylcyclohexene was determined by
Labbauf and Rossini (1961) using bomb calorimetry. This technique involves the complete
combustion of a known mass of the substance in a high-pressure oxygen environment within a
sealed container (the "bomb").

General Bomb Calorimetry Workflow:

Sample Preparation Bomb Assembly Calorimetry

‘ Weigh Sample H Place in Crucible H Attach Fuse Wire H Seal Bomb H Pressurize with O H Immerse in Water Bath H Equilibrate Temperature H Ignite Sample } } Measure AT }

Data Analysis

Calibrate with Benzoic Acid H Calculate Heat of Combustion

Click to download full resolution via product page
Workflow for Bomb Calorimetry.

The heat released by the combustion reaction is absorbed by the bomb and the surrounding
water, leading to a temperature increase. The calorimeter is calibrated using a substance with a
known heat of combustion, such as benzoic acid. By measuring the temperature change and
applying corrections for the heat capacity of the calorimeter and other factors, the enthalpy of
combustion of the sample can be accurately determined.

Determination of Enthalpy of Isomerization

The enthalpies of isomerization of methylcyclohexenes were determined by Yursha and Kabo
(1974) by studying the chemical equilibrium between the isomers in the gas phase at various
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temperatures.

General Gas-Phase Equilibrium Workflow:

Experimental Setup Equilibration Analysis Calculation

Prepare Reactor H Introduce Isomer Mixture H Heatto T H Allow to Equilibrate H Take Samples at Intervals }——{ Analyze by Gas Chromatography H Determine Molar Fractions H Calculate Keq H Apply van't Hoff Equation }——{ Calculate ATH® ‘

Click to download full resolution via product page
Workflow for Gas-Phase Equilibrium Studies.

A mixture of the isomers is introduced into a reactor and heated to a specific temperature until
equilibrium is reached. The composition of the equilibrium mixture is then determined, typically
by gas chromatography. By measuring the equilibrium constant (Keq) at different temperatures,
the standard enthalpy of reaction (ArH®) can be calculated using the van't Hoff equation.

Isomerization Pathways of Methylcyclohexenes

The relative stabilities of 1-methylcyclohexene and its isomers are dictated by their enthalpies
of formation. The following diagram illustrates the isomerization pathways and the
corresponding enthalpy changes, with 1-methylcyclohexene as the central, most stable
isomer.

3-Methylcyclohexene 4-Methylcyclohexene Methylene-cyclohexane

-8.1 kd/mol +5.8 kJ/mol -7.2 kd/mol

1-Methylcyclohexene

Click to download full resolution via product page
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Isomerization Enthalpies Relative to 1-Methylcyclohexene.

This guide provides a consolidated source of thermochemical data for 1-methylcyclohexene,
which is essential for both academic research and industrial applications. The presented data,
based on established experimental work, offers a reliable foundation for thermodynamic
calculations and modeling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Cyclohexene, 1-methyl- [webbook.nist.gov]

2. Cyclohexene, 1-methyl- [webbook.nist.gov]

3. Cyclohexene, 1-methyl- (CAS 591-49-1) - Chemical & Physical Properties by Cheméo
[chemeo.com]

¢ 4. Cyclohexene, 1-methyl- [webbook.nist.gov]

¢ 5. 1-methylcyclohexene -- Critically Evaluated Thermophysical Property Data from
NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

e 6. Cyclohexane, methyl- [webbook.nist.gov]
e 7. Cyclohexane, methyl- [webbook.nist.gov]

 To cite this document: BenchChem. [Thermochemical Profile of 1-Methylcyclohexene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3418940#thermochemical-data-of-1-
methylcyclohexene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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